3-cinnamyl-8-(furan-2-ylmethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
Description
3-Cinnamyl-8-(furan-2-ylmethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a structurally complex purine-dione derivative characterized by:
- 8-(Furan-2-ylmethyl) group: A heterocyclic substituent with an oxygen atom, influencing solubility and metabolic stability.
- 1,7-Dimethyl groups: Methylations at positions 1 and 7 may reduce metabolic degradation and modulate steric effects.
This compound belongs to the imidazo[2,1-f]purine-2,4-dione class, which has been explored for central nervous system (CNS) targeting, particularly as serotonin receptor modulators (e.g., 5-HT1A) .
Properties
IUPAC Name |
6-(furan-2-ylmethyl)-4,7-dimethyl-2-[(E)-3-phenylprop-2-enyl]purino[7,8-a]imidazole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5O3/c1-16-14-28-19-20(24-22(28)27(16)15-18-11-7-13-31-18)25(2)23(30)26(21(19)29)12-6-10-17-8-4-3-5-9-17/h3-11,13-14H,12,15H2,1-2H3/b10-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPHTWQQKYVMXGA-UXBLZVDNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1CC4=CC=CO4)N(C(=O)N(C3=O)CC=CC5=CC=CC=C5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN2C3=C(N=C2N1CC4=CC=CO4)N(C(=O)N(C3=O)C/C=C/C5=CC=CC=C5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-cinnamyl-8-(furan-2-ylmethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the imidazo[2,1-f]purine core, followed by the introduction of the cinnamyl and furan-2-ylmethyl groups. Common reaction conditions include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF). Industrial production methods may involve optimization of these reactions to improve yield and scalability .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur, especially at the furan and cinnamyl moieties, using reagents such as alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the cinnamyl and furan-2-ylmethyl groups
Scientific Research Applications
3-cinnamyl-8-(furan-2-ylmethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.
Industry: Utilized in the development of novel materials and as a catalyst in certain industrial processes
Mechanism of Action
The mechanism of action of 3-cinnamyl-8-(furan-2-ylmethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The pathways involved can vary depending on the specific application, but generally involve binding to active sites or allosteric sites on the target molecules .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Pharmacological Comparison
Key Findings
Structural Impact on Receptor Affinity: Piperazinylalkyl substituents (e.g., AZ-853, AZ-861) enhance 5-HT1A receptor affinity due to their basic nitrogen atoms and flexible linkers, facilitating receptor interaction . Cinnamyl vs. Chlorobenzyl: The cinnamyl group’s extended conjugation may improve lipophilicity and CNS penetration compared to the halogenated 2-chlorobenzyl group in TGF-β inhibitors .
Pharmacokinetic Differences :
- AZ-853’s high brain penetration correlates with its potent antidepressant-like effects, while AZ-861’s trifluoromethyl group reduces CNS availability despite stronger in vitro agonism .
- The target compound’s cinnamyl group (logP ~3.5 predicted) may enhance blood-brain barrier crossing but could increase metabolic susceptibility due to the allyl moiety.
Safety and Side Effects: AZ-853 induces weight gain and hypotension via α1-adrenolytic activity, whereas AZ-861 affects lipid metabolism without cardiovascular SEs .
Biological Activity
3-Cinnamyl-8-(furan-2-ylmethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a complex organic compound belonging to the imidazopurine class. Its unique structure incorporates both furan and cinnamyl moieties, which are known to enhance biological activity. This article reviews the biological activities associated with this compound, focusing on its pharmacological effects, potential therapeutic applications, and underlying mechanisms of action.
Chemical Structure
The compound can be represented by the following structure:
This structure includes a fused imidazo[2,1-f]purine ring system and functional groups that contribute to its biological properties.
Biological Activity Overview
Research has indicated that this compound exhibits various biological activities:
- Anticancer Activity : The compound has been evaluated for its antiproliferative effects against several cancer cell lines. Studies have shown that it inhibits cell growth with GI50 values in the nanomolar range. For instance, derivatives of imidazo[2,1-f]purines have demonstrated significant cytotoxicity against human leukemia and breast cancer cell lines .
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against a range of pathogens. The presence of the furan ring is particularly noted for enhancing such effects .
- Neuropharmacological Effects : The compound has been investigated for its potential antidepressant and anxiolytic properties. In vivo studies indicate that it may act as a serotonin receptor modulator, particularly at the 5-HT1A and 5-HT7 receptors .
The biological activity of this compound is believed to involve several mechanisms:
- Receptor Interaction : The compound's structural features allow it to interact with various receptors in the central nervous system. Its affinity for serotonin receptors suggests a potential mechanism for its antidepressant effects .
- Enzyme Inhibition : It has been reported to inhibit phosphodiesterases (PDEs), which play a crucial role in cellular signaling pathways. This inhibition can lead to increased levels of cyclic nucleotides (cAMP and cGMP), further influencing neurotransmitter release and mood regulation .
Case Studies
Several studies have been conducted to evaluate the biological activity of this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
